molecular formula C24H28N4O B5953873 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B5953873
M. Wt: 388.5 g/mol
InChI Key: WMUGSVGZGPEZRA-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and benzyl groups. Its complex structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable aldehyde with guanidine in the presence of an acid catalyst.

    Coupling Reactions: The piperazine and pyrimidine rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Modifications: The final product is obtained by introducing the methyl and benzyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Lacks the additional benzyl group, which may affect its biological activity.

    2-(4-benzylpiperazin-1-yl)-5-(2-methylbenzyl)pyrimidin-4(3H)-one: Lacks the methyl group, which may influence its chemical reactivity.

    2-(4-benzylpiperazin-1-yl)-6-methyl-5-benzylpyrimidin-4(3H)-one: Lacks the 2-methylbenzyl group, which may alter its interaction with molecular targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-18-8-6-7-11-21(18)16-22-19(2)25-24(26-23(22)29)28-14-12-27(13-15-28)17-20-9-4-3-5-10-20/h3-11H,12-17H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUGSVGZGPEZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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